molecular formula C16H19N3O2S B11801301 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11801301
M. Wt: 317.4 g/mol
InChI Key: JIVMDAXVZZKBLA-UHFFFAOYSA-N
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Description

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C₁₆H₁₉N₃O₂S and a molecular weight of 317.41 g/mol . This compound is characterized by the presence of a pyridine ring, a pyrrolidine ring, and a tosyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with tosylated pyrrolidine. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or copper iodide . The reaction is carried out under controlled temperatures and may involve microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Iodine, copper iodide.

    Solvents: Toluene, ethyl acetate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring and the tosyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyrrolidine and pyridine rings, along with the tosyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and development.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C16H19N3O2S/c1-12-6-8-13(9-7-12)22(20,21)19-11-3-5-15(19)14-4-2-10-18-16(14)17/h2,4,6-10,15H,3,5,11H2,1H3,(H2,17,18)

InChI Key

JIVMDAXVZZKBLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)N

Origin of Product

United States

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